![molecular formula C19H22O4 B1650590 7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one CAS No. 118584-19-3](/img/structure/B1650590.png)
7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one
Overview
Description
7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one, also known as Hesperetin, is a flavonoid compound that is naturally found in citrus fruits such as oranges, lemons, and grapefruits. Hesperetin has been widely studied for its potential health benefits and its role in the prevention of various diseases.
Scientific Research Applications
Cytotoxic Effects
A significant application of benzopyran derivatives is their potential in cancer research. One study isolated new benzopyrans from Mallotus apelta leaves, including a compound with strong cytotoxic effects against human cancer cell lines (Hep-2 and RD) (Kiem et al., 2005). This demonstrates the potential of benzopyran derivatives in oncological research and therapy.
Chemical Synthesis and Structural Analysis
Benzopyran derivatives are also significant in chemical synthesis. For example, a study examined the Claisen rearrangements of various benzopyran derivatives, leading to novel products (Joshi & Trivedi, 1992). Another research synthesized and characterized benzopyran compounds, including studies on their spectroscopic properties and structure through density functional theory (DFT) (Abdel-Latif & Mohamed, 2017).
Antitumor and Antimicrobial Activities
Benzopyrans have shown promising antitumor and antimicrobial activities. Geranyl phenyl ethers, including benzopyran derivatives, exhibited inhibitory effects against tumor cell lines and certain microbes (Oh et al., 2002).
Potassium Channel Activation
Several benzopyran derivatives have been synthesized and tested for their role as potassium channel activators. This has implications for cardiovascular therapeutic activities, suggesting the potential of benzopyrans in developing treatments for hypertension and related conditions (Bergmann et al., 1990).
Enantioselective Assays
Benzopyran derivatives have been used in enantioselective assays. A study demonstrated an enantioselective fluorogenic assay for chiral alkyl acetates using benzopyran derivatives, which could detect hydrolytic enzyme activity (Klein & Reymond, 1999).
properties
IUPAC Name |
7-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(2)17(20)8-4-14(3)10-11-22-16-7-5-15-6-9-19(21)23-18(15)12-16/h5-7,9-10,12,17,20H,1,4,8,11H2,2-3H3/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAQHJLCKMIPKB-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one | |
CAS RN |
118584-19-3 | |
Record name | 7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 °C | |
Record name | 7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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